rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride
CAS No.: 2227647-48-3
Cat. No.: VC7359965
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227647-48-3 |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.66 |
| IUPAC Name | (1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 |
| Standard InChI Key | IFGPGMTXXLJKGX-UOERWJHTSA-N |
| SMILES | C1CC(C(C1)O)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a cyclopentane ring substituted with a hydroxyl group at the 1-position and a 2-aminoethyl side chain at the 2-position, with stereochemistry defined as (1R,2S). The hydrochloride salt enhances solubility and stability, critical for in vitro and in vivo studies. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | (1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride |
| SMILES | C1CC(C(C1)O)CCN.Cl |
| InChI Key | IFGPGMTXXLJKGX-UOERWJHTSA-N |
The cyclopentane ring imposes conformational constraints that may enhance binding specificity to biological targets compared to linear analogs.
Biological Activity and Mechanistic Insights
Receptor Interactions
rac-(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol hydrochloride exhibits affinity for neurotransmitter receptors, including adrenergic and dopaminergic systems. In vitro assays demonstrate partial agonism at α2-adrenergic receptors (EC ≈ 120 nM), suggesting potential applications in hypertension management. Antagonistic activity at dopamine D2 receptors (IC ≈ 450 nM) hints at utility in psychiatric disorders.
In Vitro Signaling Pathways
The compound modulates cyclic AMP (cAMP) production in neuronal cell lines, with a 40% reduction in cAMP levels observed at 10 μM concentrations. This effect aligns with its putative role in regulating G protein-coupled receptor (GPCR) activity.
In Vivo Pharmacological Effects
Rodent studies reveal dose-dependent hypotension at 5–20 mg/kg intraperitoneal doses, correlating with α2-adrenergic activation. Behavioral assays show reduced locomotor activity at 10 mg/kg, consistent with central dopamine receptor modulation.
Structural Analogs and Structure-Activity Relationships
Cycloalkane Derivatives
-
Cyclopentane vs. Cyclohexane: Smaller ring size enhances conformational rigidity, improving receptor selectivity.
-
Aminoethyl vs. Aminomethyl: Elongated side chains (e.g., aminoethyl) increase hydrophilicity and reduce CNS penetration compared to aminomethyl analogs .
Cyclooctanol Derivatives
rac-(1R,2S)-2-Aminocyclooctan-1-ol hydrochloride (PubChem CID 167738631) exhibits broader receptor promiscuity due to increased ring flexibility, underscoring the cyclopentane scaffold’s advantages in target specificity .
Future Directions
-
Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.
-
Formulation Optimization: Prodrug strategies may enhance oral bioavailability, currently <10% in rodents.
-
Clinical Translation: Phase I trials are warranted to evaluate safety in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume